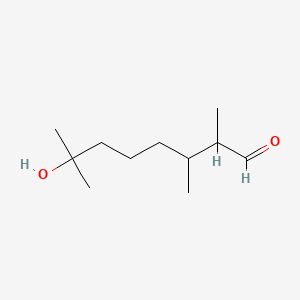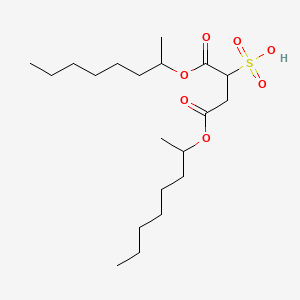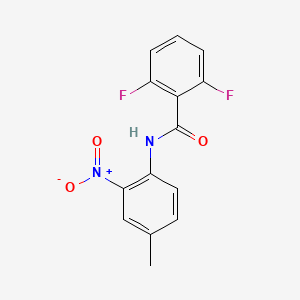![molecular formula C62H32N6 B13744123 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile is a complex organic compound with a unique structure It is characterized by its multiple benzene rings and nitrile groups, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the Core Structure: The core structure, 9,10-Dihydro-9,10-[1,2]benzenoanthracene, is synthesized through a series of cyclization reactions.
Introduction of Benzonitrile Groups: The nitrile groups are introduced through nucleophilic substitution reactions, where halogenated precursors react with cyanide ions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenated compounds and cyanide ions are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile involves its interaction with specific molecular targets. The compound’s multiple benzene rings and nitrile groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid
- 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde
Uniqueness
What sets 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile apart from similar compounds is its specific arrangement of nitrile groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C62H32N6 |
|---|---|
Molekulargewicht |
861.0 g/mol |
IUPAC-Name |
4-[5,11,12,17,18-pentakis(4-cyanophenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzonitrile |
InChI |
InChI=1S/C62H32N6/c63-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-64)4-16-44)62-59-29-53(47-21-9-41(35-67)10-22-47)51(45-17-5-39(33-65)6-18-45)27-57(59)61(55)58-28-52(46-19-7-40(34-66)8-20-46)54(30-60(58)62)48-23-11-42(36-68)12-24-48/h1-30,61-62H |
InChI-Schlüssel |
GDMDZKNEMIOCFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2C4=CC=C(C=C4)C#N)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C=C(C(=C6)C1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


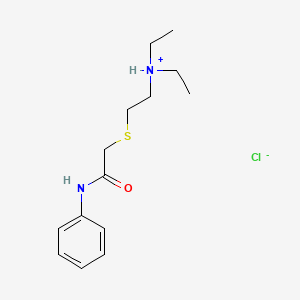

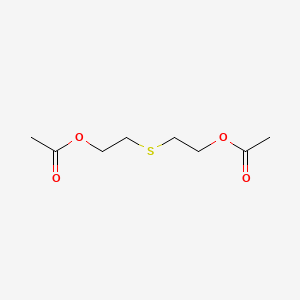
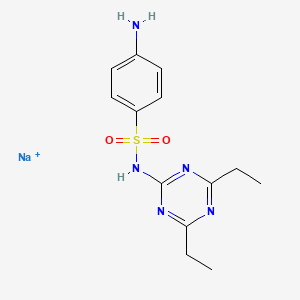

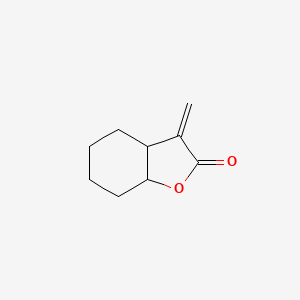


![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
